molecular formula C20H20ClN3O B2935271 5-Chloro-7-[(4-phenylpiperazin-1-yl)methyl]quinolin-8-ol CAS No. 385786-24-3

5-Chloro-7-[(4-phenylpiperazin-1-yl)methyl]quinolin-8-ol

Cat. No.: B2935271
CAS No.: 385786-24-3
M. Wt: 353.85
InChI Key: GNYKRFMRORNYNK-UHFFFAOYSA-N
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Description

5-Chloro-7-[(4-phenylpiperazin-1-yl)methyl]quinolin-8-ol is a chemical compound known for its versatile applications in various scientific fields. Its unique structure, which includes a quinoline backbone and a phenylpiperazine moiety, makes it a valuable compound in medicinal chemistry, drug discovery, and biological studies.

Mechanism of Action

Target of Action

The primary target of 5-Chloro-7-[(4-phenylpiperazin-1-yl)methyl]quinolin-8-ol, also known as PPMQ, is carbon steel (CS) . It acts as a corrosion inhibitor for carbon steel in acidic environments .

Mode of Action

PPMQ interacts with the surface of carbon steel, forming a protective film that inhibits corrosion . The compound functions as a mixed type inhibitor with a predominant cathodic effect . The inhibition efficiency increases with increasing inhibitor concentration and decreases with increasing temperature .

Biochemical Pathways

The action of PPMQ affects the electrochemical reactions that lead to corrosion of carbon steel in acidic environments . By forming a protective film on the steel surface, PPMQ disrupts the electrochemical processes that cause corrosion .

Pharmacokinetics

While the term “pharmacokinetics” typically applies to drugs and their metabolism within the body, in this context, we can discuss the “adsorption kinetics” of PPMQ. The PPMQ molecules physisorb on the steel surface and comply with the Langmuir adsorption isotherm . This suggests that the compound forms a monolayer on the steel surface, which is consistent with its role as a corrosion inhibitor .

Result of Action

The result of PPMQ’s action is the formation of a protective film on the carbon steel surface, which significantly reduces corrosion . SEM results revealed the formation of this protective film . The compound’s efficiency as a corrosion inhibitor can reach up to 96% at an optimal concentration of 10-3 M at 298 K .

Action Environment

The action, efficacy, and stability of PPMQ are influenced by environmental factors such as temperature and the concentration of the compound . The inhibition efficiency was found to decrease with increasing temperature , suggesting that the compound may be less effective in high-temperature environments . Additionally, the compound’s efficacy increases with its concentration, up to an optimal concentration .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-7-[(4-phenylpiperazin-1-yl)methyl]quinolin-8-ol typically involves the reaction of 8-hydroxyquinoline with 4-phenylpiperazine in the presence of a chlorinating agent. The reaction conditions often include:

    Solvent: Common solvents used are ethanol or methanol.

    Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.

    Catalyst: Acidic catalysts like hydrochloric acid (HCl) are often employed to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and pH. The use of automated systems ensures consistent quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-7-[(4-phenylpiperazin-1-yl)methyl]quinolin-8-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral medium.

    Reduction: NaBH₄ in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinoline derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

5-Chloro-7-[(4-phenylpiperazin-1-yl)methyl]quinolin-8-ol has several scientific research applications:

    Medicinal Chemistry: It is used in the development of new therapeutic agents due to its potential biological activities.

    Drug Discovery: The compound serves as a lead molecule in the discovery of drugs targeting various diseases.

    Biological Studies: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industrial Applications: The compound is employed as a corrosion inhibitor for carbon steel in acidic environments

Comparison with Similar Compounds

Similar Compounds

    5-Nitro-7-[(4-phenylpiperazin-1-yl)methyl]quinolin-8-ol: Similar structure but with a nitro group instead of a chlorine atom.

    5-Chloro-7-[(4-methylpiperidin-1-yl)methyl]quinolin-8-ol: Similar structure but with a methylpiperidine moiety instead of a phenylpiperazine moiety

Uniqueness

5-Chloro-7-[(4-phenylpiperazin-1-yl)methyl]quinolin-8-ol is unique due to its specific combination of a quinoline backbone and a phenylpiperazine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

5-chloro-7-[(4-phenylpiperazin-1-yl)methyl]quinolin-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O/c21-18-13-15(20(25)19-17(18)7-4-8-22-19)14-23-9-11-24(12-10-23)16-5-2-1-3-6-16/h1-8,13,25H,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNYKRFMRORNYNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=C3C=CC=NC3=C2O)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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